tert-Butyl (S)-3-amino-3-(4-fluorophenyl)propanoate
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Overview
Description
Tert-butyl (3S)-3-amino-3-(4-fluorophenyl)propanoate is an organic compound that features a tert-butyl ester group, an amino group, and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3S)-3-amino-3-(4-fluorophenyl)propanoate typically involves the esterification of (3S)-3-amino-3-(4-fluorophenyl)propanoic acid with tert-butyl alcohol. This reaction is often catalyzed by an acid such as sulfuric acid or a base like sodium hydroxide. The reaction conditions usually include refluxing the mixture to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the synthesis of tert-butyl (3S)-3-amino-3-(4-fluorophenyl)propanoate can be carried out using flow microreactor systems. These systems offer a more efficient, versatile, and sustainable method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (3S)-3-amino-3-(4-fluorophenyl)propanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted fluorophenyl derivatives.
Scientific Research Applications
Tert-butyl (3S)-3-amino-3-(4-fluorophenyl)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of tert-butyl (3S)-3-amino-3-(4-fluorophenyl)propanoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the fluorophenyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (3S)-3-amino-3-(4-chlorophenyl)propanoate
- tert-Butyl (3S)-3-amino-3-(4-bromophenyl)propanoate
- tert-Butyl (3S)-3-amino-3-(4-methylphenyl)propanoate
Uniqueness
Tert-butyl (3S)-3-amino-3-(4-fluorophenyl)propanoate is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in medicinal chemistry for the design of drugs with specific biological activities .
Properties
Molecular Formula |
C13H18FNO2 |
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Molecular Weight |
239.29 g/mol |
IUPAC Name |
tert-butyl (3S)-3-amino-3-(4-fluorophenyl)propanoate |
InChI |
InChI=1S/C13H18FNO2/c1-13(2,3)17-12(16)8-11(15)9-4-6-10(14)7-5-9/h4-7,11H,8,15H2,1-3H3/t11-/m0/s1 |
InChI Key |
NFNMWFXDRVMROC-NSHDSACASA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)C[C@@H](C1=CC=C(C=C1)F)N |
Canonical SMILES |
CC(C)(C)OC(=O)CC(C1=CC=C(C=C1)F)N |
Origin of Product |
United States |
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